molecular formula C7H17NO2 B15252342 1-Amino-4-methoxyhexan-3-ol

1-Amino-4-methoxyhexan-3-ol

Cat. No.: B15252342
M. Wt: 147.22 g/mol
InChI Key: QENCVQNIFRZDBX-UHFFFAOYSA-N
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Description

1-Amino-4-methoxyhexan-3-ol is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-methoxyhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyhexan-3-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methoxyhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted hexan-3-ol derivatives.

Scientific Research Applications

1-Amino-4-methoxyhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-amino-4-methoxyhexan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The amino group can form hydrogen bonds with target molecules, while the methoxy group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-methylhexan-3-ol: Similar structure but with a methyl group instead of a methoxy group.

    1-Amino-4-ethoxyhexan-3-ol: Similar structure but with an ethoxy group instead of a methoxy group.

    1-Amino-4-hydroxyhexan-3-ol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-Amino-4-methoxyhexan-3-ol is unique due to the presence of both an amino group and a methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to cross biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-amino-4-methoxyhexan-3-ol

InChI

InChI=1S/C7H17NO2/c1-3-7(10-2)6(9)4-5-8/h6-7,9H,3-5,8H2,1-2H3

InChI Key

QENCVQNIFRZDBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CCN)O)OC

Origin of Product

United States

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